(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid
Description
(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid (CAS: 1002754-75-7) is a chiral amino acid derivative featuring three key functional groups:
- A tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine moiety during synthetic processes.
- A 3-methyl-3H-diazirine ring, a photoreactive group enabling covalent crosslinking upon UV irradiation.
- A butanoic acid backbone in the (S)-configuration, critical for stereospecific interactions in biological systems .
This compound is widely used in photoaffinity labeling to study protein-ligand interactions, leveraging the diazirine’s ability to generate carbene intermediates that bind covalently to nearby molecules. Its Boc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols .
Properties
IUPAC Name |
(2S)-4-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7(8(15)16)5-6-11(4)13-14-11/h7H,5-6H2,1-4H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUUJBXEWCWACQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid, commonly referred to as a photoaffinity labeling compound, exhibits significant biological activity primarily due to its unique diazirine moiety. This compound is utilized in various biochemical applications, particularly in studying protein interactions and cellular processes.
The biological activity of this compound is largely attributed to its photo-reactive diazirine ring . Upon exposure to ultraviolet (UV) light, the diazirine undergoes photolysis, resulting in the generation of a highly reactive carbene intermediate. This carbene can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids, facilitating the study of molecular interactions and identification of binding sites .
Applications in Research
-
Photoaffinity Labeling :
- The primary application of (S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid is in photoaffinity labeling, which allows researchers to covalently tag proteins or other biomolecules upon UV irradiation. This technique is crucial for mapping protein-ligand interactions and understanding biochemical pathways .
- Bioconjugation :
- Medicinal Chemistry :
- Chemical Biology :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid | Contains a diazirine ring; Boc-protected amino group | Photoaffinity labeling; bioconjugation |
| (S)-2-(tert-butoxycarbonylamino)-3-(3-phenyl-3H-diazirin-3-yl)propanoic acid | Phenyl group on diazirine | Similar applications but different reactivity |
| (S)-2-(tert-butoxycarbonylamino)-3-(3-ethyl-3H-diazirin-3-yl)propanoic acid | Ethyl group on diazirine | Variations in stability and photoreactivity |
The uniqueness of (S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid lies in its specific combination of a Boc-protected amino group and a methyl-substituted diazirine ring, providing a balance of stability, reactivity, and versatility for scientific applications .
Case Studies
- Protein Interaction Studies :
- Therapeutic Development :
Scientific Research Applications
Photoaffinity Labeling
Mechanism : The diazirine moiety in this compound can generate a highly reactive carbene when irradiated with UV light (around 360 nm). This carbene can then react with nucleophiles in close proximity, leading to the formation of irreversible covalent bonds.
Applications :
- Protein Interaction Studies : Researchers utilize Boc-L-Photo-Lysine to label specific proteins in complex mixtures, allowing for the identification and characterization of protein-protein interactions. This has been demonstrated in studies involving the selective labeling of Sirtuin proteins, where the compound was used to probe interactions within cellular environments .
- Mapping Protein Structures : By incorporating this photo-crosslinking amino acid into proteins, scientists can map the spatial arrangement of amino acids within protein structures. This is crucial for understanding protein folding and function.
Synthesis of Peptides and Proteins
Boc-L-Photo-Lysine can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this photo-reactive amino acid into larger peptide constructs.
Case Studies :
- In one study, researchers synthesized peptides containing Boc-L-Photo-Lysine and used them to investigate receptor-ligand interactions through photoaffinity labeling techniques .
Development of Fluorescent Probes
The compound can be modified to create fluorescent probes that facilitate real-time monitoring of biochemical processes. By attaching fluorescent tags to the labeled proteins, researchers can visualize interactions using fluorescence microscopy.
Example : A study demonstrated the use of a fluorescent photoaffinity probe based on Boc-L-Photo-Lysine to label formyl peptide receptors, providing insights into receptor activation and signaling pathways .
Applications in Drug Discovery
The ability to selectively label proteins and study their interactions makes Boc-L-Photo-Lysine a valuable tool in drug discovery. It allows researchers to identify potential drug targets by understanding how small molecules interact with specific proteins.
Bioconjugation Techniques
Boc-L-Photo-Lysine is also employed in bioconjugation strategies where it facilitates the attachment of various biomolecules (like drugs or imaging agents) to proteins or other biomolecules through covalent bonding.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Photoaffinity Labeling | Used for studying protein interactions and dynamics through covalent labeling techniques. |
| Synthesis of Peptides | Incorporated into peptides during SPPS for selective deprotection and functionalization. |
| Development of Fluorescent Probes | Creation of probes for real-time monitoring of biochemical processes using fluorescence. |
| Drug Discovery | Identification of drug targets by studying small molecule-protein interactions. |
| Bioconjugation Techniques | Facilitates attachment of biomolecules via covalent bonding for therapeutic or imaging purposes. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparisons
Diazirine-Containing Analogues
Diazirine-based photoreactive groups are favored over alternatives like benzophenones or aryl azides due to their smaller size (minimizing steric hindrance) and higher crosslinking efficiency. For example:
| Compound | Photoreactive Group | Crosslinking Efficiency | Steric Hindrance |
|---|---|---|---|
| (S)-2-Boc-amino-4-(3-methyl-diazirine)butanoic acid | 3-methyl-3H-diazirine | High (~20–30%) | Low |
| Benzophenone-modified amino acids | Benzophenone | Moderate (~5–15%) | High |
| Aryl azide derivatives | Azide | Low (<5%) | Moderate |
Note: Crosslinking efficiency values are approximate and context-dependent.
Boc-Protected Amino Acids
The Boc group offers superior acid-labile protection compared to other groups like Fmoc (9-fluorenylmethoxycarbonyl):
| Protecting Group | Stability (Basic Conditions) | Cleavage Method | Compatibility with SPPS |
|---|---|---|---|
| Boc | High | Strong acid (e.g., TFA) | Excellent |
| Fmoc | Low | Mild base (e.g., piperidine) | Excellent |
| Cbz | Moderate | Hydrogenolysis | Limited |
The Boc group in this compound ensures stability during peptide elongation, making it ideal for stepwise synthesis .
Stereochemical and Backbone Variants
Enantiomeric Comparison
The (S)-configuration of the butanoic acid backbone is critical for mimicking natural L-amino acids. The (R)-enantiomer is typically inactive in biological systems, as seen in analogous compounds like Boc-protected methionine derivatives .
Backbone Modifications
Replacing the butanoic acid with shorter (e.g., propanoic acid) or longer (e.g., pentanoic acid) backbones alters solubility and binding kinetics. For instance:
- Butanoic acid: Balances hydrophobicity and solubility in aqueous buffers.
- Propanoic acid: Increased hydrophilicity but reduced membrane permeability.
Q & A
Q. How to optimize this compound for site-specific protein labeling in live-cell imaging?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
